molecular formula C10H14FNO B8267305 N-(2-Fluoro-5-methoxybenzyl)ethanamine

N-(2-Fluoro-5-methoxybenzyl)ethanamine

Cat. No.: B8267305
M. Wt: 183.22 g/mol
InChI Key: RLCGFRWZSRBFON-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methoxybenzyl)ethanamine is a substituted benzylamine derivative featuring a benzyl group substituted with fluorine at the 2-position and methoxy at the 5-position, linked to an ethanamine moiety. This compound is of interest in medicinal chemistry due to the structural features shared with psychotropic and bioactive molecules (e.g., NBOMe derivatives) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl ring critically influence physicochemical and pharmacological properties:

  • N-(2-Methoxybenzyl)-2-(dimethoxyphenyl)ethanamine (25H-NBOMe isomers): Substituents: 2-methoxybenzyl + 2,5-dimethoxyphenyl. These isomers exhibit potent serotonin receptor (5-HT2A) agonism, attributed to the methoxy groups' electronic effects .
  • (2-Methoxybenzyl)ethanamine: Substituents: Single 2-methoxy group.
  • N-(2-Fluoro-5-nitrobenzyl)ethanamine (Synthetic Intermediate) :

    • Substituents: 2-fluoro, 5-nitro.
    • The nitro group (electron-withdrawing) may reduce basicity of the amine compared to the methoxy-substituted target compound. This intermediate is likely reduced to an amine in subsequent synthetic steps .

Physicochemical Properties

Key physicochemical parameters inferred from analogs:

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) pKa (Amine)
N-(2-Fluoro-5-methoxybenzyl)ethanamine C10H13FNO 197.22 ~2.1 ~9.5
N-(2-Methoxybenzyl)-2-(dimethoxyphenyl)ethanamine C18H23NO3 301.38 ~2.8 ~9.2
(2-Methoxybenzyl)ethanamine C10H15NO 165.23 ~1.7 ~9.8

Notes:

  • The 5-methoxy group contributes to steric bulk and may slow oxidative metabolism, extending half-life relative to simpler analogs .

Pharmacological and Regulatory Considerations

  • Psychotropic Potential: Structural similarity to NBOMe derivatives (e.g., 25H-NBOMe) suggests possible serotonergic activity, though fluorine’s electron-withdrawing nature may alter receptor affinity compared to methoxy groups .

Data Tables for Key Analogs

Table 1: Structural and Functional Comparison

Compound Benzyl Substituents Amine Type Key Activity/Use Reference
This compound 2-F, 5-OMe Primary amine Hypothesized CNS activity
25H-NBOMe isomers 2-OMe, 2,5-di-OMe Secondary amine 5-HT2A receptor agonist
(2-Methoxybenzyl)ethanamine 2-OMe Primary amine Psychotropic (regulated)
N-(2-Fluoro-5-nitrobenzyl)ethanamine 2-F, 5-NO2 Secondary amine Synthetic intermediate

Properties

IUPAC Name

N-[(2-fluoro-5-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-6-9(13-2)4-5-10(8)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCGFRWZSRBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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